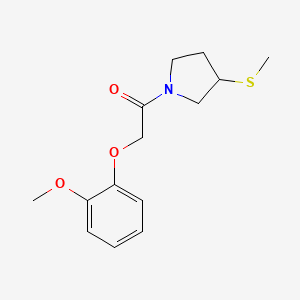

![molecular formula C12H13N3S2 B2845266 N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine CAS No. 478067-59-3](/img/structure/B2845266.png)

N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

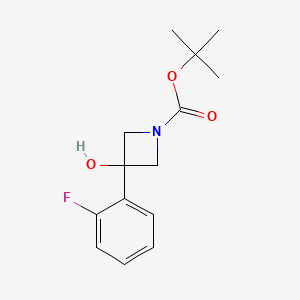

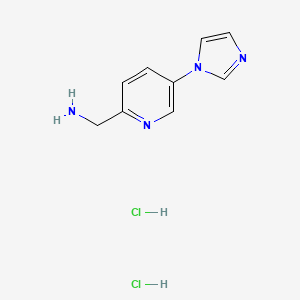

“N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine” is a chemical compound with the molecular formula C12H13N3S2. It has an average mass of 263.382 Da and a monoisotopic mass of 263.055084 Da . This compound has been studied for its inhibitory effects on Cytochrome bd oxidase (Cyt-bd), a potential drug target in Mycobacterium tuberculosis .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-amines, including “N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine”, involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons . The reaction of these compounds with formic acid or triethyl orthoformate can yield thieno[3,2-d]pyrimidin-4-ones . Further reactions can lead to the formation of the desired compound .Molecular Structure Analysis

The molecular structure of “N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine” is characterized by a thieno[3,2-d]pyrimidin-4-amine core, which is substituted with allyl and allylsulfanyl groups .Chemical Reactions Analysis

Thieno[3,2-d]pyrimidin-4-amines, including “N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine”, have been found to inhibit Cyt-bd, an enzyme involved in the energy metabolism of Mycobacterium tuberculosis . The inhibition of this enzyme can lead to ATP depletion in the bacteria .Physical And Chemical Properties Analysis

“N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine” is a solid compound with a molecular formula of C12H13N3S2 . Its average mass is 263.382 Da and its monoisotopic mass is 263.055084 Da .Scientific Research Applications

Synthesis Techniques :

- A study by Han et al. (2010) discusses the efficient synthesis of thieno[2,3-d]pyrimidin-4-amine derivatives using microwave irradiation, starting from readily available amines and substituted 2-aminofuran-3-carbonitrile or 2-aminothiophene-3-carbonitrile (Han et al., 2010).

Structural Analysis :

- Guillon et al. (2013) determined the complete crystal structure of a compound similar to N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine, which was synthesized via Dimroth rearrangement and designed as a new inhibitor of CLK1 and DYRK1A kinases (Guillon et al., 2013).

Anticancer Applications :

- Loidreau et al. (2020) developed an array of novel N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives as potent bioisosteric analogues of an anticancer agent, evaluating their antiproliferative activity on human colorectal cancer cell lines (Loidreau et al., 2020).

Antimicrobial Activity :

- Mittal et al. (2011) synthesized and evaluated the antibacterial and antifungal activities of substituted tricyclic compounds, including thieno[2,3-d]pyrimidin-4-amine derivatives, against various bacteria and fungi (Mittal et al., 2011).

Synthetic Methodologies :

- Adib et al. (2015) described a one-pot four-component synthesis of thieno[2,3-d]pyrimidin-4-amines via sequential reactions, highlighting an efficient approach to synthesize these compounds (Adib et al., 2015).

Antioxidant Activity :

- Kotaiah et al. (2012) synthesized N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives and evaluated their in vitro antioxidant activity, showing significant radical scavenging (Kotaiah et al., 2012).

Inhibitory Properties :

- Mavrova et al. (2018) synthesized thieno[2,3-d]pyrimidin-4-amines and investigated their inhibitory properties on DNase I, demonstrating potential as new DNase I inhibitors (Mavrova et al., 2018).

Mechanism of Action

Target of Action

The primary target of N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine is the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . Cyt-bd is an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine inhibits Cyt-bd . This inhibition results in ATP depletion in the presence of the cytochrome bcc: aa3 (QcrB) inhibitor Q203 . The compound’s interaction with its target leads to a decrease in the energy metabolism of the bacteria, thereby inhibiting its growth and proliferation .

Biochemical Pathways

The compound affects the energy metabolism pathway in Mycobacterium tuberculosis by inhibiting Cyt-bd . This results in ATP depletion, affecting the bacteria’s ability to carry out essential functions and ultimately leading to its death .

Pharmacokinetics

Its ability to inhibit cyt-bd and cause atp depletion in mycobacterium tuberculosis suggests that it can reach its target effectively .

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth and proliferation due to ATP depletion . This is achieved by inhibiting the function of Cyt-bd, a key component of the bacteria’s energy metabolism .

Action Environment

The action of N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine can be influenced by various environmental factors. For instance, the expression level of Cyt-bd-encoding genes can affect the compound’s efficacy. It has been observed that the compound is less potent against laboratory-adapted M. tuberculosis H37Rv strain, which may be attributed to the higher expression of the Cyt-bd-encoding genes in this strain .

Future Directions

The future directions for the study of “N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine” and related compounds could involve further exploration of their inhibitory effects on Cyt-bd . This could potentially lead to the development of new drugs for the treatment of tuberculosis . Additionally, new synthetic approaches to these compounds could also be explored .

properties

IUPAC Name |

N-prop-2-enyl-2-prop-2-enylsulfanylthieno[3,2-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3S2/c1-3-6-13-11-10-9(5-8-16-10)14-12(15-11)17-7-4-2/h3-5,8H,1-2,6-7H2,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKDZYIVSFPCKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC(=NC2=C1SC=C2)SCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(m-tolyl)oxalamide](/img/structure/B2845187.png)

![6-[(2-methoxyphenyl)methyl]-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2845190.png)

![N-(5-{3-[(1-Benzyl-1h-1,2,3-Triazol-4-Yl)methoxy]benzyl}-1,3-Thiazol-2-Yl)-2-[(4,6-Dimethylpyrimidin-2-Yl)sulfanyl]acetamide](/img/structure/B2845201.png)

![(1S,4S,5R,8R,10S,13S,14R,19S)-19-hydroxy-10-[(2S,3R,4S,5R)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,9,9,13,19,20-heptamethyl-21-oxahexacyclo[18.2.2.01,18.04,17.05,14.08,13]tetracosa-15,17-dien-22-one](/img/structure/B2845202.png)

![(2Z)-6-bromo-2-[(2-fluoro-4-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2845204.png)